BO-264

Description

BenchChem offers high-quality BO-264 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BO-264 including the price, delivery time, and more detailed information at info@benchchem.com.

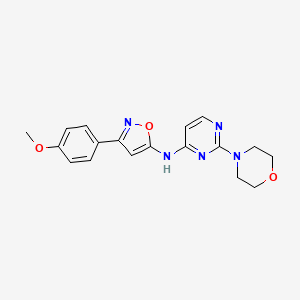

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-(2-morpholin-4-ylpyrimidin-4-yl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-24-14-4-2-13(3-5-14)15-12-17(26-22-15)20-16-6-7-19-18(21-16)23-8-10-25-11-9-23/h2-7,12H,8-11H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCGBYNVBFVRTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2)NC3=NC(=NC=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BO-264

A Novel, Potent, and Orally Active TACC3 Inhibitor for Cancer Therapy

This technical guide provides a comprehensive overview of the mechanism of action of BO-264, a novel small molecule inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile and therapeutic potential of this compound.

Core Mechanism of Action: Targeting TACC3

BO-264 is a highly potent and orally active inhibitor of TACC3, a protein frequently overexpressed in a wide range of human cancers and associated with poor prognosis.[1][2] TACC3 plays a crucial role in microtubule stability and centrosome integrity, processes that are often dysregulated in cancer cells.[1][2] BO-264 exerts its anticancer effects by directly binding to TACC3 and disrupting its function, leading to mitotic catastrophe and cell death.[1][3]

The direct interaction between BO-264 and TACC3 has been validated through several biochemical and biophysical assays, including Drug Affinity Responsive Target Stability (DARTS), Cellular Thermal Shift Assay (CETSA), and Isothermal Titration Calorimetry (ITC).[1][4]

Key Molecular Interactions and Binding Affinity

Biochemical assays have demonstrated a high-affinity interaction between BO-264 and TACC3.

| Parameter | Value | Reference |

| IC50 | 188 nM | [5][6] |

| Kd | 1.5 nM | [5][6] |

These values indicate a strong and specific binding of BO-264 to its target, TACC3.

Cellular and Molecular Effects of BO-264

Inhibition of TACC3 by BO-264 triggers a cascade of cellular events, ultimately leading to the elimination of cancer cells. The primary effects include mitotic arrest, DNA damage, and apoptosis.[3][5][6]

Induction of Mitotic Arrest

BO-264 treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle, indicative of mitotic arrest.[3] This is a direct consequence of TACC3 inhibition, which disrupts the formation of a stable mitotic spindle.[3] A key marker of this mitotic arrest is the increased phosphorylation of Histone H3 at Serine 10 (p-Histone H3 (Ser10)).[2][5] The mitotic arrest induced by BO-264 is dependent on a functional Spindle Assembly Checkpoint (SAC).[3][5]

DNA Damage and Apoptosis

Prolonged mitotic arrest induced by BO-264 leads to DNA damage and subsequent activation of the apoptotic pathway.[3][5] This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][5] In JIMT-1 breast cancer cells, treatment with 500 nM BO-264 for 48 hours resulted in a significant increase in the apoptotic cell population, from 4.1% to 45.6%, as measured by Annexin V/PI staining.[5]

Disruption of Spindle Formation and Centrosomal TACC3 Localization

BO-264 treatment causes the formation of aberrant mitotic spindles.[3][5] Furthermore, it significantly reduces the localization of TACC3 to the centrosomes during both interphase and mitosis.[1][3]

Activity in Cancer Cell Lines and In Vivo Models

BO-264 has demonstrated broad-spectrum antitumor activity across a wide range of cancer cell lines and in preclinical animal models.[1][5]

In Vitro Antiproliferative Activity

BO-264 exhibits potent antiproliferative activity against numerous cancer cell lines, particularly those with high TACC3 expression.[3] Notably, it is effective against aggressive breast cancer subtypes, including basal and HER2+ cancers.[1] The compound shows remarkable anticancer activity in over 90% of the NCI-60 human cancer cell line panel, with GI50 values less than 1 μM.[1][3]

| Cell Line | Cancer Type | IC50/GI50 | Reference |

| JIMT-1 | Breast Cancer | 190 nM | [2][5] |

| HCC1954 | Breast Cancer | 160 nM | [2][5] |

| MDA-MB-231 | Breast Cancer | 120 nM | [2][5] |

| MDA-MB-436 | Breast Cancer | 130 nM | [2][5] |

| CAL51 | Breast Cancer | 360 nM | [2][5] |

| RT112 | Bladder Cancer (FGFR3-TACC3 fusion) | 0.3 µM | [2][5] |

| RT4 | Bladder Cancer (FGFR3-TACC3 fusion) | 3.66 µM | [2][5] |

Importantly, BO-264 displays negligible cytotoxicity against normal breast cells.[1]

Targeting the FGFR3-TACC3 Fusion Protein

In certain cancers, a chromosomal translocation leads to the formation of an oncogenic FGFR3-TACC3 fusion protein.[4][5] BO-264 specifically blocks the function of this fusion protein.[5][6] In cells harboring this fusion, BO-264 treatment leads to a decrease in ERK1/2 phosphorylation, a downstream marker of activated FGFR signaling.[3][5]

In Vivo Efficacy

Oral administration of BO-264 has been shown to significantly impair tumor growth in both immunocompromised and immunocompetent mouse models of breast and colon cancer.[1] This antitumor activity was achieved without any major signs of toxicity.[1][7]

Signaling Pathways and Experimental Workflows

The mechanism of action of BO-264 involves the disruption of key cellular processes. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for assessing its effects.

Caption: Proposed mechanism of action of BO-264.

Caption: General experimental workflow for evaluating BO-264.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of these findings.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

-

Cell Seeding: Seed cancer cells in 96-well plates and allow them to attach for 24 hours.[3]

-

Treatment: Treat cells with a range of BO-264 concentrations (typically from 10 nM to 100 µM) for 48-72 hours.[3]

-

Fixation: Fix the cells with 10% trichloroacetic acid.

-

Staining: Stain the fixed cells with 0.4% SRB solution.

-

Washing: Wash away the unbound dye with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm) to determine cell viability.

Western Blot Analysis

-

Cell Lysis: Lyse BO-264-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TACC3, p-Histone H3, cleaved PARP, p-ERK1/2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Drug Affinity Responsive Target Stability (DARTS)

-

Protein Extraction: Prepare protein extracts from JIMT-1 cells.[4]

-

Treatment: Incubate the protein extracts with either vehicle or BO-264.[4]

-

Protease Digestion: Subject the treated extracts to limited proteolysis with a protease (e.g., pronase).

-

Analysis: Analyze the digested samples by Western blot to detect the levels of TACC3. A target protein will show increased resistance to digestion in the presence of the binding compound.[4]

Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact JIMT-1 cells with either vehicle or BO-264.[1][4]

-

Heating: Heat the treated cells at a range of temperatures.[1][4]

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction by centrifugation.[1][4]

-

Analysis: Analyze the soluble protein fractions by Western blot for TACC3. Ligand binding will stabilize the target protein, resulting in a higher melting temperature.[1][4]

Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Prepare purified TACC3 protein and a solution of BO-264.

-

Titration: Titrate the BO-264 solution into the TACC3 protein solution in the ITC instrument.

-

Measurement: Measure the heat changes associated with the binding interaction.

-

Analysis: Analyze the data to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.[1]

Conclusion

BO-264 is a promising novel anticancer agent that functions as a potent and specific inhibitor of TACC3. Its mechanism of action, centered on the induction of mitotic arrest, DNA damage, and apoptosis, has been well-characterized through a variety of in vitro and in vivo studies. The broad-spectrum activity of BO-264, including its efficacy against cancers harboring the FGFR3-TACC3 fusion protein, highlights its significant therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate its clinical utility.

References

- 1. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

The Discovery of BO-264: A Potent TACC3 Inhibitor for Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Transforming Acidic Coiled-Coil 3 (TACC3) is a microtubule-associated protein that plays a critical role in mitotic spindle assembly and stability.[1] Its overexpression is frequently observed in a wide range of human cancers and is often correlated with poor prognosis, making it a compelling target for anticancer drug development.[2][3] This technical guide provides a comprehensive overview of the discovery and preclinical development of BO-264, a novel, potent, and orally active small molecule inhibitor of TACC3.[4][5] We will delve into the quantitative data supporting its activity, the detailed experimental protocols used for its characterization, and visual representations of its mechanism of action and discovery workflow.

Introduction to TACC3 as a Therapeutic Target

TACC3 is a key regulator of mitosis, ensuring proper chromosome segregation and microtubule stability.[1] Dysregulation of TACC3 is a hallmark of many cancers, leading to genomic instability and promoting tumorigenesis.[6] The oncogenic role of TACC3 is well-established, with its knockdown leading to mitotic spindle defects and apoptotic cell death in cancer cells.[1] Furthermore, the presence of oncogenic fusion proteins, such as FGFR3-TACC3, in various malignancies further highlights the therapeutic potential of TACC3 inhibition.[2][3] While other TACC3 inhibitors have been identified, their clinical translation has been hampered by issues such as low potency or poor systemic stability.[7][8] This necessitated the discovery of novel and more potent TACC3 inhibitors like BO-264.[7]

Data Presentation: Quantitative Analysis of BO-264

The following tables summarize the key quantitative data for BO-264, demonstrating its potent and broad-spectrum anti-cancer activity.

Table 1: In Vitro Antiproliferative Activity of BO-264 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference(s) |

| JIMT-1 | Breast Cancer (HER2+) | 190 | [4][9] |

| HCC1954 | Breast Cancer | 160 | [4][9] |

| MDA-MB-231 | Breast Cancer (TNBC) | 120 | [4][9] |

| MDA-MB-436 | Breast Cancer (TNBC) | 130 | [4][9] |

| CAL51 | Breast Cancer | 360 | [4][9] |

| RT112 | Bladder Cancer (FGFR3-TACC3) | 300 | [4][9] |

| RT4 | Bladder Cancer (FGFR3-TACC3) | 3660 | [4][9] |

| NCI-60 Panel | Various (9 cancer types) | < 1000 in ~90% | [2][10] |

Table 2: Binding Affinity and In Vivo Efficacy of BO-264

| Parameter | Value | Method/Model | Reference(s) |

| Binding Affinity (Kd) | 1.5 nM | Isothermal Titration Calorimetry (ITC) | [4][5] |

| In Vivo Efficacy | Significant Tumor Growth Inhibition | 25 mg/kg oral administration in breast and colon cancer mouse models | [2][5] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the discovery and characterization of BO-264.

Biochemical Assays for Target Engagement

3.1.1. Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay was employed to confirm the direct interaction between BO-264 and the TACC3 protein.[2]

-

Protein Extraction: JIMT-1 cell protein extracts were prepared.[11]

-

Incubation: The protein extracts were incubated with either BO-264 (10 µmol/L) or a vehicle control.[11]

-

Protease Digestion: The samples were then subjected to limited proteolysis.

-

Western Blot Analysis: The digested samples were analyzed by Western blotting to detect the levels of TACC3. A non-target protein, CDK4, was used as a control.[11] A higher abundance of TACC3 in the BO-264 treated sample compared to the control indicates binding and protection from proteolysis.

3.1.2. Cellular Thermal Shift Assay (CETSA)

CETSA was used to validate the target engagement of BO-264 with TACC3 in intact cells.[2][5]

-

Cell Treatment: Intact JIMT-1 cells were treated with either vehicle or BO-264 (1 µmol/L) for 6 hours.[5][11]

-

Heating: The cell suspensions were divided and heated to a range of temperatures (e.g., 45-50°C) for 5 minutes.[5]

-

Cell Lysis and Protein Collection: The cells were lysed, and soluble proteins were collected by centrifugation.[5]

-

Western Blot Analysis: The soluble TACC3 protein levels were detected by Western blot.[5] A shift in the thermal stability of TACC3 in the presence of BO-264 confirms intracellular binding.

3.1.3. Isothermal Titration Calorimetry (ITC)

ITC was utilized to determine the binding affinity (Kd) of BO-264 to TACC3.[2][8]

-

Sample Preparation: A solution of TACC3 protein was placed in the sample cell, and a solution of BO-264 (at a 10-fold higher concentration) was loaded into the injection syringe.[8]

-

Titration: The BO-264 solution was titrated into the TACC3 solution in a series of small injections.

-

Data Analysis: The heat changes associated with each injection were measured to determine the binding constant (Ka), which was then used to calculate the dissociation constant (Kd).[11]

Cell-Based Assays

3.2.1. Cell Viability and Proliferation (Sulforhodamine B - SRB Assay)

The SRB assay was used to assess the antiproliferative activity of BO-264.[2]

-

Cell Seeding: Cancer cells were seeded into 96-well plates.[2]

-

Compound Treatment: After 24 hours, the cells were treated with a range of concentrations of BO-264 for 48-72 hours.[2]

-

Cell Fixation and Staining: The cells were fixed with trichloroacetic acid and stained with Sulforhodamine B solution.[12]

-

Measurement: The absorbance was measured to determine cell density, and GI50/IC50 values were calculated.

3.2.2. NCI-60 Human Tumor Cell Line Screen

BO-264 was evaluated against the NCI-60 panel of human tumor cell lines to assess its broad-spectrum anticancer activity.[2]

-

Screening: BO-264 was tested at five different concentrations (from 10 nmol/L to 100 µmol/L) against the 60 cell lines.[2]

-

Assay: The SRB assay was used to determine cytotoxicity after a 2-day incubation period.[2]

-

Endpoints: Three endpoints were determined: GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (lethal concentration inducing 50% cell death).[2]

In Vivo Efficacy Studies

3.3.1. Xenograft and Syngeneic Mouse Models

The antitumor effects of BO-264 were evaluated in immunocompromised and immunocompetent mouse models.[2][10]

-

Tumor Implantation: Human (e.g., JIMT-1) or murine (e.g., CT-26) cancer cells were implanted into mice to establish tumors.[2]

-

Treatment: Once tumors reached a specified volume (e.g., 90-100 mm³), mice were treated with vehicle or BO-264 (e.g., 25 mg/kg) via oral administration.[2]

-

Monitoring: Tumor volume and body weight were monitored regularly.[2]

-

Endpoint: The study endpoint was typically a predefined tumor volume or a specific time point, after which tumors were excised for further analysis. Survival was also monitored.[2]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, visualize the key concepts in the discovery and mechanism of BO-264.

TACC3 Signaling and Mechanism of BO-264 Action

Caption: TACC3 signaling pathway and the mechanism of action of BO-264.

Experimental Workflow for BO-264 Discovery

Caption: The experimental workflow for the discovery and development of BO-264.

Logical Relationship of BO-264's Cellular Effects

Caption: Logical flow of events from BO-264 binding to TACC3 to tumor inhibition.

Conclusion

BO-264 has been identified as a novel and highly potent TACC3 inhibitor with significant preclinical anti-cancer activity across a broad range of cancer types.[2] Its direct binding to TACC3 has been rigorously validated through multiple biochemical and cellular assays.[2][10] BO-264 demonstrates superior antiproliferative activity compared to previously reported TACC3 inhibitors and effectively induces mitotic arrest, DNA damage, and apoptosis in cancer cells.[2] Notably, it also shows efficacy against cancer cells harboring the FGFR3-TACC3 fusion protein.[10] The promising in vivo efficacy and favorable toxicity profile of orally administered BO-264 in mouse models of breast and colon cancer underscore its potential as a therapeutic agent.[2][13] These preclinical findings strongly support the further development of BO-264 as a novel anticancer drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. TACC3 Promotes Gastric Carcinogenesis by Promoting Epithelial-mesenchymal Transition Through the ERK/Akt/cyclin D1 Signaling Pathway | Anticancer Research [ar.iiarjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. BO-264: Highly potent TACC3 inhibitor as a novel anticancer drug candidate [repository.bilkent.edu.tr]

BO-264: A Comprehensive Technical Guide to its Function as a TACC3 Inhibitor

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: BO-264 is a potent and orally active small molecule inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3).[1][2][3] TACC3 is a member of the transforming acidic coiled-coil family of proteins that plays a critical role in microtubule stability and centrosome integrity, processes that are often dysregulated in cancer.[4] Elevated levels of TACC3 are associated with various cancers, including breast, prostate, and non-small cell lung cancer, making it an attractive therapeutic target.[4] BO-264 has demonstrated broad-spectrum antitumor activity by specifically targeting TACC3, leading to mitotic arrest, DNA damage, and apoptosis.[1][2] This technical guide provides a detailed overview of the function, mechanism of action, and experimental validation of BO-264.

Core Mechanism of Action

BO-264 functions primarily as a TACC3 inhibitor with a high degree of potency.[1][2] Its mechanism of action is centered on the disruption of mitotic processes, ultimately leading to cancer cell death. Key aspects of its mechanism include:

-

Direct TACC3 Inhibition: BO-264 directly binds to TACC3, as confirmed by various biochemical and biophysical assays.[5] This interaction disrupts the normal function of TACC3 in microtubule stabilization during cell division.

-

Spindle Assembly Checkpoint (SAC)-Dependent Mitotic Arrest: By inhibiting TACC3, BO-264 causes aberrant spindle formation.[1][6] This triggers the Spindle Assembly Checkpoint (SAC), a crucial cell cycle safeguard, leading to a halt in mitosis.[1][6]

-

Induction of Apoptosis and DNA Damage: Prolonged mitotic arrest induced by BO-264 ultimately leads to programmed cell death (apoptosis) and the accumulation of DNA damage in cancer cells.[1][2][4]

-

Inhibition of the FGFR3-TACC3 Fusion Protein: In addition to inhibiting wild-type TACC3, BO-264 specifically blocks the function of the oncogenic FGFR3-TACC3 fusion protein, which is a driver in certain malignancies.[1][2] This inhibition leads to downstream effects such as decreased ERK1/2 phosphorylation, a marker of activated FGFR signaling.[1][4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of BO-264 from various in vitro studies.

| Parameter | Value | Target | Assay |

| IC50 | 188 nM | TACC3 | Cell-free |

| Kd | 1.5 nM | TACC3 | Cell-free |

| Cell Line | Cancer Type | IC50 / GI50 |

| JIMT-1 | Breast Cancer | 190 nM |

| HCC1954 | Breast Cancer | 160 nM |

| MDA-MB-231 | Breast Cancer | 120 nM |

| MDA-MB-436 | Breast Cancer | 130 nM |

| CAL51 | Breast Cancer | 360 nM |

| RT112 | Bladder Cancer (FGFR3-TACC3 fusion) | 0.3 µM |

| RT4 | Bladder Cancer (FGFR3-TACC3 fusion) | 3.66 µM |

| NCI-60 Panel | 9 Different Cancer Types | < 1 µM for ~90% of cell lines |

Key Experimental Protocols

Detailed methodologies for the key experiments used to characterize the function of BO-264 are outlined below.

Western Blot Analysis for Protein Expression and Phosphorylation

-

Objective: To determine the levels of specific proteins (e.g., TACC3, p-Histone H3, cleaved PARP, ERK1/2) in response to BO-264 treatment.

-

Methodology:

-

Cells are cultured and treated with either vehicle or specified concentrations of BO-264 for a designated time.

-

Following treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

-

Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Annexin V/PI Staining for Apoptosis Detection

-

Objective: To quantify the percentage of apoptotic cells following treatment with BO-264.

-

Methodology:

-

Cells are seeded and treated with BO-264 or vehicle control for the indicated time period (e.g., 48 hours).

-

Both floating and adherent cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while dual-positive cells are late apoptotic.

-

Drug Affinity Responsive Target Stability (DARTS)

-

Objective: To confirm the direct interaction between BO-264 and its target protein, TACC3.

-

Methodology:

-

Protein extracts from cells (e.g., JIMT-1) are prepared.

-

The extracts are incubated with either vehicle or BO-264.

-

The protein-drug mixtures are subjected to limited proteolysis by adding a protease (e.g., pronase). The binding of BO-264 is expected to confer stability to TACC3, making it less susceptible to digestion.

-

The digestion is stopped, and the samples are analyzed by Western blotting for the levels of TACC3. A higher amount of intact TACC3 in the BO-264 treated sample compared to the vehicle control indicates a direct interaction.

-

Cellular Thermal Shift Assay (CETSA)

-

Objective: To validate the engagement of BO-264 with TACC3 in intact cells.

-

Methodology:

-

Intact cells are treated with either vehicle or BO-264.

-

The treated cells are heated to various temperatures. The binding of BO-264 is expected to increase the thermal stability of TACC3.

-

The cells are then lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.

-

The amount of soluble TACC3 at each temperature is determined by Western blotting. A shift in the melting curve to a higher temperature for the BO-264 treated cells confirms target engagement.

-

Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the binding affinity (Kd) and thermodynamic parameters of the interaction between BO-264 and TACC3.

-

Methodology:

-

A solution of purified TACC3 protein is placed in the sample cell of the ITC instrument.

-

A solution of BO-264 is loaded into the injection syringe.

-

The BO-264 solution is titrated into the TACC3 solution in small aliquots.

-

The heat change associated with each injection is measured.

-

The resulting data is fitted to a binding model to calculate the dissociation constant (Kd), stoichiometry, and other thermodynamic parameters.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by BO-264 and a typical experimental workflow for its characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to BO-264 and the FGFR3-TACC3 Fusion Protein

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of the Fibroblast Growth Factor Receptor 3 (FGFR3) gene with the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) gene represents a significant oncogenic driver in a variety of solid tumors, including glioblastoma, bladder cancer, and non-small cell lung cancer.[1][2][3][4][5] This fusion protein leads to constitutive activation of the FGFR3 kinase domain, promoting uncontrolled cell proliferation and survival through downstream signaling pathways.[2][5][6] BO-264 has emerged as a potent and orally active small molecule inhibitor that specifically targets the function of the FGFR3-TACC3 fusion protein by inhibiting TACC3.[7][8][9] Preclinical studies have demonstrated its significant anti-tumor activity, inducing mitotic arrest, apoptosis, and DNA damage in cancer cells harboring this fusion.[7][8][10] This technical guide provides a comprehensive overview of BO-264 and the FGFR3-TACC3 fusion protein, including detailed quantitative data, experimental protocols, and signaling pathway diagrams to support ongoing research and drug development efforts.

The FGFR3-TACC3 Fusion Protein: An Oncogenic Driver

The FGFR3-TACC3 fusion is a result of a chromosomal translocation that joins the N-terminal portion of FGFR3, including its tyrosine kinase domain, to the C-terminal coiled-coil domain of TACC3.[1][11] This fusion leads to ligand-independent dimerization and constitutive activation of the FGFR3 kinase, driving oncogenesis.[2][12] The fusion protein has been identified in a range of malignancies, typically with a frequency of 1-4%.[1]

Downstream Signaling Pathways

The constitutively active FGFR3-TACC3 fusion protein activates several downstream signaling cascades critical for cancer cell proliferation, survival, and migration. The primary pathways implicated include the RAS-MAPK and PI3K-AKT pathways.[2][5] Furthermore, activation of the STAT3 signaling pathway has been shown to be crucial for the malignant progression of glioblastoma driven by this fusion.[6][13]

BO-264: A Potent TACC3 Inhibitor

BO-264 is a small molecule inhibitor that potently and orally targets TACC3.[7][8] By inhibiting TACC3, BO-264 specifically disrupts the function of the oncogenic FGFR3-TACC3 fusion protein.[7][8] This leads to spindle assembly checkpoint (SAC)-dependent mitotic arrest, apoptosis, and DNA damage in cancer cells.[7][8][10]

Quantitative Data

The following tables summarize the key quantitative data for BO-264 from preclinical studies.

Table 1: In Vitro Activity of BO-264

| Parameter | Value | Cell Line/Target | Reference |

| IC50 (TACC3) | 188 nM | Cell-free | [7][8] |

| Kd (TACC3) | 1.5 nM | Cell-free | [7][8] |

| IC50 (Cell Viability) | 0.3 µM | RT112 (FGFR3-TACC3+) | [14] |

| IC50 (Cell Viability) | 3.66 µM | RT4 (FGFR3-TACC3+) | [14] |

| IC50 (Cell Viability) | 190 nM | JIMT-1 | [14] |

| IC50 (Cell Viability) | 160 nM | HCC1954 | [14] |

| IC50 (Cell Viability) | 120 nM | MDA-MB-231 | [14] |

| IC50 (Cell Viability) | 130 nM | MDA-MB-436 | [14] |

| IC50 (Cell Viability) | 360 nM | CAL51 | [14] |

| GI50 (NCI-60 Panel) | < 1 µM for ~90% of cell lines | NCI-60 Cell Lines | [2][13] |

Table 2: In Vivo Efficacy of BO-264

| Animal Model | Tumor Type | Treatment | Outcome | Reference |

| Immunocompromised Mice | Breast Cancer Xenograft | 25 mg/kg, oral, daily | Significant tumor growth suppression | [15] |

| Immunocompetent Mice | Colon Cancer Syngeneic Model | Not specified | Significant tumor growth impairment and increased survival | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize BO-264 and its interaction with the FGFR3-TACC3 fusion protein.

Sulforhodamine B (SRB) Cell Viability Assay

This colorimetric assay is used to determine cytotoxicity and cell proliferation.[1][7][11]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.[4]

-

Treatment: Treat cells with varying concentrations of BO-264 for 72 hours.[4]

-

Fixation: Discard the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.[11]

-

Washing: Wash the plates five times with slow-running tap water and air dry.[7]

-

Staining: Add 0.04% (w/v) SRB solution to each well and incubate for 30 minutes at room temperature.[7]

-

Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.[7]

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes to solubilize the protein-bound dye.[7][8]

-

Measurement: Read the absorbance at 510 nm using a microplate reader.[7][8]

Western Blot Analysis for Signaling Pathways

This technique is used to detect changes in protein levels and phosphorylation status, indicating pathway activation or inhibition.

-

Cell Lysis: Treat cells with BO-264 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 10-25 µg of protein per lane on a 10% Bis-Tris gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Histone H3 (Ser10), p-ERK (Thr202/Tyr204), or other targets overnight at 4°C.[16][17]

-

Washing: Wash the membrane three times with TBST.[18]

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: Visualize the protein bands using an ECL detection reagent.

Drug Affinity Responsive Target Stability (DARTS) Assay

DARTS is used to identify and validate the direct binding of a small molecule to its protein target.[6][10][19]

-

Lysate Preparation: Prepare cell lysates in a non-denaturing lysis buffer.[20]

-

Compound Incubation: Incubate the lysate with BO-264 or a vehicle control.

-

Protease Digestion: Add a protease (e.g., pronase or thermolysin) to the lysates and incubate for a set time to allow for protein digestion.[20] The binding of BO-264 to TACC3 is expected to protect it from proteolytic cleavage.

-

Quenching: Stop the digestion by adding a protease inhibitor and SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the samples by Western blotting using an anti-TACC3 antibody to assess the level of protection.[20]

Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[21][22][23]

-

Cell Treatment: Treat intact cells with BO-264 or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

-

Detection: Analyze the amount of soluble TACC3 in the supernatant by Western blotting or other detection methods.[12] An increase in the melting temperature of TACC3 in the presence of BO-264 indicates direct binding.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a small molecule to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[2]

-

Sample Preparation: Prepare solutions of purified TACC3 protein and BO-264 in the same buffer.

-

Titration: Titrate the BO-264 solution into the TACC3 protein solution in the ITC instrument at a constant temperature (e.g., 25°C).[2]

-

Data Analysis: Analyze the resulting heat changes to determine the thermodynamic parameters of the interaction.[2]

Immunofluorescence for Centrosomal TACC3 Localization

This method is used to visualize the subcellular localization of TACC3.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with BO-264.

-

Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with Triton X-100.[24]

-

Blocking: Block with a suitable blocking buffer (e.g., BSA in PBS).

-

Antibody Staining: Incubate with a primary antibody against TACC3, followed by a fluorescently labeled secondary antibody. Counterstain with DAPI to visualize the nuclei.

-

Imaging: Acquire images using a high-resolution fluorescence microscope.[25]

FGFR3-TACC3 Xenograft Mouse Model

In vivo models are essential for evaluating the anti-tumor efficacy of BO-264.

-

Cell Implantation: Subcutaneously inject cancer cells harboring the FGFR3-TACC3 fusion (e.g., RT112) into the flank of immunocompromised mice.

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Administer BO-264 orally at a predetermined dose and schedule.[15]

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion and Future Directions

BO-264 represents a promising therapeutic agent for cancers driven by the FGFR3-TACC3 fusion oncogene. Its potent and specific mechanism of action, coupled with oral bioavailability and demonstrated preclinical efficacy, warrants further investigation. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, evaluation in a broader range of FGFR3-TACC3 positive cancer models, and the exploration of potential combination therapies to enhance anti-tumor activity and overcome potential resistance mechanisms. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance the clinical translation of BO-264 and improve outcomes for patients with FGFR3-TACC3-driven malignancies.

References

- 1. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Unique signalling connectivity of FGFR3-TACC3 oncoprotein revealed by quantitative phosphoproteomics and differential network analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zellx.de [zellx.de]

- 5. Unique signalling connectivity of FGFR3-TACC3 oncoprotein revealed by quantitative phosphoproteomics and differential network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. file.chemscene.com [file.chemscene.com]

- 16. researchgate.net [researchgate.net]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]

- 19. researchgate.net [researchgate.net]

- 20. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. raff.path.ox.ac.uk [raff.path.ox.ac.uk]

- 25. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

BO-264: A Novel TACC3 Inhibitor Inducing DNA Damage Response in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BO-264 is a potent and orally active small molecule inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3), a protein frequently overexpressed in a variety of human cancers and associated with poor prognosis. TACC3 plays a critical role in microtubule stability and centrosome integrity, processes essential for proper cell division. Emerging evidence indicates that inhibition of TACC3 by BO-264 leads to mitotic arrest, apoptosis, and a significant DNA damage response in cancer cells, highlighting its potential as a promising anti-cancer therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of BO-264, focusing on its impact on the DNA damage response pathway, and offers detailed experimental protocols for key assays used to characterize its activity.

Core Mechanism of Action: TACC3 Inhibition and Induction of DNA Damage

BO-264 exerts its anti-cancer effects by directly targeting TACC3. Inhibition of TACC3 disrupts the proper formation of the mitotic spindle, leading to a prolonged mitotic arrest. This sustained arrest is a key trigger for the induction of DNA damage and subsequent apoptosis. Mechanistically, TACC3 has been shown to negatively regulate the Ataxia Telangiectasia Mutated (ATM) protein, a master regulator of the DNA damage response. By inhibiting TACC3, BO-264 relieves this suppression, leading to the activation of the ATM-Chk2 signaling pathway and the initiation of a full-blown DNA damage response.

Quantitative Data Summary

The following tables summarize the quantitative data reported for BO-264's activity in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of BO-264 in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (nM)[1][2] |

| JIMT-1 | HER2+ | 190 |

| HCC1954 | HER2+ | 160 |

| MDA-MB-231 | TNBC | 120 |

| MDA-MB-436 | TNBC | 130 |

| CAL51 | TNBC | 360 |

Table 2: In Vitro Cytotoxicity of BO-264 in FGFR3-TACC3 Fusion-Positive Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM)[2] |

| RT112 | Bladder Cancer | 0.3 |

| RT4 | Bladder Cancer | 3.66 |

Table 3: Apoptosis Induction by BO-264 in JIMT-1 Cells

| Treatment | Duration | % Apoptotic Cells (Annexin V+/PI+)[1][2] |

| Vehicle Control | 48 hours | 4.1% |

| BO-264 (500 nM) | 48 hours | 45.6% |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the action of BO-264.

Signaling Pathway of BO-264-Induced DNA Damage Response

Caption: BO-264 inhibits TACC3, leading to ATM activation and downstream DNA damage response.

Experimental Workflow for Assessing BO-264 Activity

Caption: Workflow for evaluating BO-264's effects on cancer cells.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in the characterization of BO-264.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the cytotoxic effects of BO-264 on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete growth medium

-

BO-264 stock solution

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% Acetic acid

-

10 mM Tris base solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[3]

-

Treat cells with serial dilutions of BO-264 (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for 72 hours.

-

After incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[3]

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[3]

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Read the absorbance at 515 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following BO-264 treatment.

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete growth medium

-

BO-264 stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentration of BO-264 (e.g., 500 nM) and a vehicle control for 48 hours.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[4]

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins involved in mitotic arrest and the DNA damage response.

Materials:

-

Cancer cell lines of interest

-

BO-264 stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-TACC3, rabbit anti-phospho-Histone H3 (Ser10), rabbit anti-cleaved PARP, rabbit anti-phospho-ATM (Ser1981), rabbit anti-phospho-Chk2 (Thr68), mouse anti-γH2AX (Ser139), and a loading control like mouse anti-GAPDH or mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with BO-264 at various concentrations for the desired time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Immunofluorescence for Spindle Abnormalities and DNA Damage Foci

This imaging technique is used to visualize the effects of BO-264 on the mitotic spindle and to detect the formation of γH2AX foci, a marker of DNA double-strand breaks.

Materials:

-

Glass coverslips in 12-well plates

-

Cancer cell lines of interest

-

Complete growth medium

-

BO-264 stock solution

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-γH2AX)

-

Fluorophore-conjugated secondary antibodies (e.g., goat anti-mouse IgG-Alexa Fluor 488, goat anti-rabbit IgG-Alexa Fluor 594)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in 12-well plates and allow them to adhere overnight.

-

Treat the cells with BO-264 (e.g., 300 nM) for 24 hours.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate the cells with primary antibodies (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on glass slides using mounting medium.

-

Visualize the cells using a fluorescence microscope. For spindle analysis, observe the morphology of the α-tubulin staining. For DNA damage, quantify the number of γH2AX foci per nucleus.

Conclusion

BO-264 is a promising novel anti-cancer agent that targets TACC3, a key protein in cell division. Its mechanism of action involves the induction of mitotic arrest, which subsequently triggers a robust DNA damage response mediated by the ATM-Chk2 pathway, ultimately leading to apoptotic cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of BO-264 and other TACC3 inhibitors in various cancer models. The quantitative data and pathway diagrams offer a clear and concise summary of the current understanding of BO-264's effects on the DNA damage response in cancer cells, serving as a valuable resource for drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. Multiplex Immunofluorescence Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting TACC3 represents a novel vulnerability in highly aggressive breast cancers with centrosome amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Target Validation of BO-264 in Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical validation of BO-264, a potent and orally active inhibitor of Transforming Acidic Coiled-Coil protein 3 (TACC3), as a promising therapeutic target in breast cancer. This document details the mechanism of action, experimental validation, and quantitative efficacy of BO-264, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: TACC3 as a Therapeutic Target in Breast Cancer

Transforming Acidic Coiled-Coil protein 3 (TACC3) is a microtubule-associated protein crucial for the stability and integrity of the mitotic spindle during cell division.[1] Its overexpression is frequently observed in various malignancies, including aggressive subtypes of breast cancer such as basal and HER2-positive tumors, where it correlates with poor prognosis. TACC3's pivotal role in mitosis makes it a compelling target for anticancer drug development. The small molecule inhibitor, BO-264, has emerged as a highly potent and specific inhibitor of TACC3, demonstrating significant antitumor activity in preclinical breast cancer models.[2]

BO-264: A Potent TACC3 Inhibitor

BO-264, with the chemical formula C18H19N5O3, is a novel chemotype identified for its specific inhibition of TACC3.[3] Its chemical structure is 3-(4-methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine.[4]

Target Engagement and Validation

The direct interaction and specific binding of BO-264 to TACC3 have been rigorously validated through multiple biochemical and cellular assays.

Biochemical Validation of Direct Binding

The direct binding of BO-264 to TACC3 has been confirmed using several state-of-the-art techniques:

-

Drug Affinity Responsive Target Stability (DARTS): This method demonstrated that the binding of BO-264 protects TACC3 from proteolytic degradation, confirming a direct interaction.[5][6]

-

Cellular Thermal Shift Assay (CETSA): CETSA results showed that BO-264 stabilizes TACC3 in intact cells, leading to a shift in its thermal denaturation profile, further validating target engagement in a cellular context.[5][6]

-

Isothermal Titration Calorimetry (ITC): ITC experiments have quantitatively characterized the binding affinity of BO-264 to TACC3, revealing a strong interaction with a dissociation constant (Kd) of 1.5 nM.[7][8]

Experimental Workflow for Target Validation

The following diagram illustrates the general workflow employed to validate the interaction between BO-264 and TACC3.

Mechanism of Action of BO-264 in Breast Cancer

BO-264 exerts its anticancer effects by disrupting the normal function of TACC3, leading to catastrophic mitotic failure in cancer cells.

Disruption of Mitotic Spindle Assembly

By inhibiting TACC3, BO-264 disrupts the proper formation and function of the mitotic spindle. TACC3 is essential for stabilizing microtubules and ensuring the integrity of the centrosome.[5] Inhibition of TACC3 by BO-264 leads to the formation of aberrant, multipolar spindles.[5]

Induction of Mitotic Arrest and Apoptosis

The presence of defective spindles activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that halts the cell cycle in mitosis to prevent chromosomal missegregation.[5] Prolonged mitotic arrest triggered by BO-264 ultimately leads to DNA damage and the induction of apoptosis (programmed cell death).[5]

Signaling Pathway of BO-264 Action

The following diagram illustrates the proposed signaling pathway through which BO-264 induces cell death in breast cancer cells.

Preclinical Efficacy of BO-264 in Breast Cancer Models

BO-264 has demonstrated significant and selective antiproliferative activity against breast cancer cells both in vitro and in vivo.

In Vitro Antiproliferative Activity

BO-264 exhibits potent cytotoxic effects against a panel of human breast cancer cell lines, particularly those of aggressive subtypes, while showing minimal toxicity to normal breast epithelial cells.[5]

| Cell Line | Breast Cancer Subtype | IC50 (nM) | Reference |

| JIMT-1 | HER2+ | 190 | |

| HCC1954 | HER2+ | 160 | |

| MDA-MB-231 | Triple-Negative | 120 | |

| MDA-MB-436 | Triple-Negative | 130 | |

| CAL51 | Triple-Negative | 360 | |

| MCF-12A | Normal-like | >10,000 |

Table 1: In Vitro IC50 Values of BO-264 in Breast Cancer Cell Lines.

Furthermore, BO-264 has shown superior potency compared to other known TACC3 inhibitors, KHS101 and SPL-B. It is also effective against cancer cells harboring the FGFR3-TACC3 fusion protein, an oncogenic driver in several cancers.[5][6]

| Cell Line | Cancer Type with FGFR3-TACC3 Fusion | IC50 (µM) | Reference |

| RT112 | Bladder Cancer | 0.3 | |

| RT4 | Bladder Cancer | 3.66 |

Table 2: In Vitro IC50 Values of BO-264 in FGFR3-TACC3 Fusion-Positive Cell Lines.

In Vivo Antitumor Activity

Oral administration of BO-264 has been shown to significantly impair tumor growth in both immunocompromised and immunocompetent mouse models of breast and colon cancer.[5] These in vivo studies have demonstrated a significant reduction in tumor progression and an increase in survival, without evidence of major toxicity.[6][9]

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the validation of BO-264.

Drug Affinity Responsive Target Stability (DARTS)

Principle: This method is based on the principle that the binding of a small molecule to its protein target can increase the protein's stability and render it less susceptible to proteolysis.

Protocol Overview:

-

Protein Lysate Preparation: Prepare total protein lysates from a relevant cell line (e.g., JIMT-1).

-

Compound Incubation: Incubate aliquots of the cell lysate with BO-264 or a vehicle control.

-

Protease Digestion: Subject the lysates to limited digestion with a protease (e.g., pronase or trypsin).

-

SDS-PAGE and Western Blot: Separate the digested proteins by SDS-PAGE and analyze the levels of TACC3 by Western blotting. A higher abundance of intact TACC3 in the BO-264-treated sample compared to the control indicates protection from digestion and therefore, direct binding.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA leverages the concept that ligand binding stabilizes a target protein, resulting in an increased melting temperature.

Protocol Overview:

-

Cell Treatment: Treat intact cells with BO-264 or a vehicle control.

-

Heat Challenge: Heat the treated cells across a range of temperatures.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Quantification: Analyze the amount of soluble TACC3 remaining at each temperature point by Western blotting. A shift in the melting curve to higher temperatures for the BO-264-treated cells confirms target engagement.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol Overview:

-

Sample Preparation: Prepare purified TACC3 protein and a solution of BO-264 in the same buffer.

-

Titration: Titrate the BO-264 solution into the TACC3 protein solution in a microcalorimeter.

-

Data Acquisition: Measure the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the thermodynamic parameters of the interaction.

Colony Formation Assay

Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony, a measure of cell viability and clonogenic potential.

Protocol Overview:

-

Cell Seeding: Seed a low density of breast cancer cells (e.g., JIMT-1) in culture plates.

-

Treatment: Treat the cells with various concentrations of BO-264 or control.

-

Incubation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.

-

Staining and Quantification: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies in each treatment group.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol Overview:

-

Cell Treatment: Treat breast cancer cells with BO-264 or a vehicle control for a specified time.

-

Cell Harvesting: Harvest the cells and wash them with a binding buffer.

-

Staining: Resuspend the cells in a solution containing fluorescently labeled Annexin V and PI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). An increase from 4.1% to 45.6% in the apoptotic cell fraction was observed in JIMT-1 cells treated with 500 nM BO-264 for 48 hours.[8]

Western Blotting

Principle: Western blotting is used to detect specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol Overview:

-

Protein Extraction: Prepare protein lysates from cells treated with BO-264 or control.

-

SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody against the protein of interest (e.g., TACC3, cleaved PARP, p-Histone H3), followed by a secondary antibody conjugated to an enzyme or fluorophore.

-

Detection: Detect the signal from the secondary antibody to visualize and quantify the protein of interest.

Conclusion

The comprehensive preclinical data strongly support the validation of TACC3 as a therapeutic target in breast cancer. The TACC3 inhibitor, BO-264, has demonstrated potent and specific on-target activity, leading to mitotic catastrophe and apoptosis in breast cancer cells, particularly in aggressive subtypes. Its favorable in vitro and in vivo efficacy and selectivity profile position BO-264 as a promising candidate for further clinical development for the treatment of breast cancer and potentially other TACC3-driven malignancies. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing novel cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]

- 5. artscimedia.case.edu [artscimedia.case.edu]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BO-264 | TACC3 inhibitor | Probechem Biochemicals [probechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Antiproliferative Activity of BO-264

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of BO-264, a novel and potent small molecule inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3). It details the compound's mechanism of action, summarizes its broad-spectrum antiproliferative activities across various cancer models, and outlines the key experimental protocols used for its characterization.

Core Mechanism of Action

BO-264 exerts its anticancer effects by directly targeting TACC3, a protein frequently overexpressed in a wide range of human cancers and correlated with poor prognosis.[1][2] TACC3 is a critical component of the mitotic spindle apparatus, essential for microtubule stability and centrosome integrity.[1][3] The direct, high-affinity binding of BO-264 to TACC3 has been validated through multiple biochemical and cellular assays.[1][2]

The inhibition of TACC3 by BO-264 disrupts the normal process of cell division, leading to a cascade of events culminating in cancer cell death. This process involves the formation of aberrant mitotic spindles, which in turn activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism.[4][5] Activation of the SAC leads to a prolonged mitotic arrest, followed by the induction of DNA damage and, ultimately, programmed cell death (apoptosis).[1][3][4]

Furthermore, BO-264 has demonstrated specific efficacy against cancers driven by the oncogenic FGFR3-TACC3 fusion protein. In these cells, BO-264 not only induces mitotic arrest but also inhibits the downstream FGFR signaling pathway, as evidenced by a reduction in ERK1/2 phosphorylation.[3][4][5]

Quantitative Data: Antiproliferative and Binding Activity

BO-264 demonstrates potent antiproliferative activity across a wide spectrum of cancer cell lines, including aggressive subtypes of breast cancer and those harboring specific genetic alterations.

Table 1: Binding Affinity and Potency of BO-264

| Parameter | Value | Method | Reference |

|---|---|---|---|

| IC₅₀ (TACC3) | 188 nM | Cell-free assay | [5][6][7] |

| K_d_ (TACC3) | 1.5 nM | Isothermal Titration Calorimetry (ITC) |[5][6][7] |

Table 2: In Vitro Antiproliferative Activity (IC₅₀) in Breast Cancer Cell Lines

| Cell Line | Subtype | IC₅₀ (nM) | Reference |

|---|---|---|---|

| MDA-MB-231 | Basal | 120 nM | [3][5] |

| MDA-MB-436 | Basal | 130 nM | [3][5] |

| HCC1954 | HER2+ | 160 nM | [3][5] |

| JIMT-1 | HER2+ | 190 nM | [3][5] |

| CAL51 | Basal | 360 nM |[3][5] |

Table 3: In Vitro Antiproliferative Activity (IC₅₀) in FGFR3-TACC3 Fusion-Positive Cell Lines

| Cell Line | Cancer Type | IC₅₀ | Reference |

|---|---|---|---|

| RT112 | Bladder | 0.3 µM | [3][5] |

| RT4 | Bladder | 3.66 µM |[3][5] |

Table 4: NCI-60 Panel Screening Summary

| Parameter | Result | Description | Reference |

|---|

| GI₅₀ | < 1 µM in ~90% of cell lines | The concentration causing 50% growth inhibition across nine different cancer types (leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast). |[1][4][5] |

Table 5: Apoptosis Induction

| Cell Line | Treatment | Apoptotic Cells | Method | Reference |

|---|

| JIMT-1 | 500 nM BO-264 (48h) | 45.6% (vs. 4.1% in control) | Annexin V/PI Staining |[3][5] |

Key Experimental Protocols

The characterization of BO-264 involved several key biochemical and cell-based assays to confirm its target engagement and elucidate its mechanism of action.

3.1 Drug Affinity Responsive Target Stability (DARTS) This method is used to confirm the direct binding of a small molecule to its target protein within a complex cellular lysate.

-

Protein Extraction: Prepare total protein extracts from a relevant cell line (e.g., JIMT-1).

-

Drug Incubation: Incubate the protein lysate with either BO-264 (e.g., 10 µM) or a vehicle control.

-

Protease Digestion: Subject the lysates to limited proteolysis with a protease like pronase. The binding of BO-264 is expected to confer a conformational change to TACC3, protecting it from degradation.

-

Analysis: Stop the digestion and analyze the protein levels of TACC3 via Western blot. A higher level of intact TACC3 in the BO-264-treated sample compared to the control indicates binding. A non-target protein (e.g., CDK4) should show equal degradation in both samples.[8]

3.2 Cellular Thermal Shift Assay (CETSA) CETSA validates target engagement in intact, live cells by measuring changes in the thermal stability of the target protein upon ligand binding.

-

Cell Treatment: Treat intact cells (e.g., JIMT-1) with either BO-264 (e.g., 1 µM for 6 hours) or a vehicle control.[6][8]

-

Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 45°C to 50°C) for a short duration (e.g., 5 minutes).[6]

-

Cell Lysis: Lyse the cells using freeze-thaw cycles.

-

Separation: Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by high-speed centrifugation.

-

Analysis: Analyze the amount of soluble TACC3 remaining in the supernatant at each temperature using Western blot. A shift in the melting curve, indicating increased thermal stability of TACC3 in the BO-264-treated cells, confirms target engagement.[6][8]

3.3 Isothermal Titration Calorimetry (ITC) ITC is a biophysical technique used to directly measure the binding affinity (K_d_), stoichiometry, and thermodynamics of an interaction in solution.

-

Sample Preparation: Place a solution of purified TACC3 protein in the ITC sample cell.

-

Titration: Load a syringe with a concentrated solution of BO-264.

-

Measurement: Inject small aliquots of BO-264 into the TACC3 solution while monitoring the heat released or absorbed during the binding event.

-

Analysis: Integrate the heat-change data from each injection to generate a binding isotherm. This curve is then fitted to a binding model to determine the dissociation constant (K_d_).[1][8]

3.4 NCI-60 Human Tumor Cell Line Screen This screen evaluates the antiproliferative potential of a compound against 60 different human cancer cell lines, providing a broad view of its activity spectrum.

-

Submission: The compound (BO-264) is submitted to the National Cancer Institute's Developmental Therapeutics Program.[9]

-

Single-Dose Screen: Initially, the compound is tested at a single high concentration (10 µM) against all 60 cell lines to identify sensitive lines.[9]

-

Five-Dose Screen: If significant activity is observed, the compound proceeds to a five-dose screen, typically ranging from 10 nM to 100 µM.

-

Data Analysis: The screen measures the effect on cell growth and determines key parameters for each cell line: GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration).[9]

3.5 Cell Viability and Apoptosis Assays

-

Sulforhodamine B (SRB) Assay: Used to measure cell density based on the measurement of cellular protein content. Cells are seeded, treated with BO-264 for a defined period (e.g., 3 days), fixed, and then stained with SRB dye. The amount of bound dye is proportional to the number of living cells.[4]

-

Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based method to distinguish between live, early apoptotic, and late apoptotic/necrotic cells. After drug treatment, cells are stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and PI (a DNA stain that enters cells with compromised membranes).[3][5]

Conclusion

BO-264 is a highly potent and specific TACC3 inhibitor with broad-spectrum antiproliferative activity. Its mechanism of action, centered on the disruption of mitotic machinery, leads to mitotic catastrophe and apoptotic cell death in a variety of cancer types. Its efficacy in cell lines and in vivo models, including those with specific oncogenic drivers like the FGFR3-TACC3 fusion, establishes BO-264 as a promising therapeutic candidate for further preclinical and clinical development.[1][2]

References

- 1. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BO-264: Highly potent TACC3 inhibitor as a novel anticancer drug candidate [repository.bilkent.edu.tr]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. BO-264 | TACC3 inhibitor | Probechem Biochemicals [probechem.com]

- 8. researchgate.net [researchgate.net]

- 9. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]

Methodological & Application

BO-264: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BO-264, a potent and orally active inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3), in cell culture experiments. Detailed protocols for cell line maintenance, and key functional assays are provided to ensure robust and reproducible results.

Introduction

BO-264 is a selective inhibitor of TACC3 with a reported IC50 of 188 nM and a Kd of 1.5 nM.[1] It functions by specifically blocking the activity of TACC3, a protein frequently overexpressed in a variety of cancers and a key component of the mitotic spindle apparatus.[2][3] Inhibition of TACC3 by BO-264 leads to spindle assembly checkpoint (SAC)-dependent mitotic arrest, DNA damage, and ultimately, apoptosis in cancer cells.[2][4] BO-264 has demonstrated broad-spectrum antitumor activity across numerous cancer cell lines, including those with the FGFR3-TACC3 fusion protein.[1][2]

Mechanism of Action

BO-264 exerts its anti-cancer effects by disrupting the normal function of TACC3, which is crucial for microtubule stability and centrosome integrity.[3][4] This disruption leads to aberrant spindle formation during mitosis. The cell, sensing these defects, activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest. This sustained arrest can trigger downstream pathways resulting in DNA damage and programmed cell death (apoptosis).[2][4] In cell lines harboring the FGFR3-TACC3 fusion oncogene, BO-264 has been shown to decrease the phosphorylation of ERK1/2, a downstream marker of FGFR signaling.[2][4]

Caption: Signaling pathway of BO-264's mechanism of action.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of BO-264 across various cancer cell lines.

Table 1: IC50 Values of BO-264 in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (nM)[4] |

| JIMT-1 | HER2+ | 190 |

| HCC1954 | HER2+ | 160 |

| MDA-MB-231 | Triple-Negative | 120 |

| MDA-MB-436 | Triple-Negative | 130 |

| CAL51 | Triple-Negative | 360 |

Table 2: IC50 Values of BO-264 in Cell Lines with FGFR3-TACC3 Fusion

| Cell Line | Cancer Type | IC50 (µM)[4] |

| RT112 | Bladder Cancer | 0.3 |

| RT4 | Bladder Cancer | 3.66 |

Table 3: Apoptotic Effect of BO-264 on JIMT-1 Cells

| Treatment | Concentration (nM) | Duration (hours) | Apoptotic Cells (%)[1] |

| Vehicle | - | 48 | 4.1 |

| BO-264 | 500 | 48 | 45.6 |

Experimental Protocols

General Cell Culture Protocols

Standard aseptic techniques should be followed for all cell culture procedures.

1. Media and Reagents:

-

JIMT-1: DMEM supplemented with 10% fetal bovine serum (FBS).[5]

-

HCC1954: RPMI-1640 medium supplemented with 10% FBS.[6]

-

MDA-MB-231: Leibovitz's L-15 Medium with 10% FBS (for culture in ambient CO2) or DMEM with 10% FBS (for culture in 5% CO2).[7][8]

-

CAL51: DMEM with 10-20% FBS.[9]

-

RT112: RPMI 1640 with 10% FBS.[10]

-

RT4: McCoy's 5A Medium with 10% FBS.[11]

-

Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin) can be added to the media.

-

Trypsin-EDTA (0.25% or 0.05%)

-